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Compound of Interest

Compound Name: 2-Amino-3-methyl-5-nitropyridine

Cat. No.: B021948 Get Quote

Abstract
This application note provides a detailed guide to the mass spectrometric analysis of 2-Amino-
3-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.

[1] We present optimized protocols for both Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), enabling

sensitive and specific detection and quantification. This document outlines the fundamental

chemical properties of the analyte, explores its ionization and fragmentation behavior, and

provides step-by-step methodologies for researchers, scientists, and drug development

professionals. The presented protocols and fragmentation analysis will serve as a robust

resource for quality control, impurity profiling, and metabolic studies involving this compound.

Introduction
2-Amino-3-methyl-5-nitropyridine (CAS RN: 18344-51-9) is a substituted pyridine derivative

with a molecular formula of C₆H₇N₃O₂ and a molecular weight of approximately 153.14 g/mol .

[1] Its structure, featuring an amino group, a methyl group, and a nitro group on a pyridine ring,

makes it a versatile building block in organic synthesis. The accurate and reliable analysis of

this compound is critical for ensuring the quality and purity of starting materials and final

products in drug discovery and development.[2] Mass spectrometry, with its high sensitivity and

specificity, is an indispensable tool for the characterization and quantification of such small

molecules.[2]
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This application note details the application of mass spectrometry to the analysis of 2-Amino-3-
methyl-5-nitropyridine, covering two primary analytical approaches: Electrospray Ionization

(ESI) coupled with tandem mass spectrometry for high-throughput analysis, and Electron

Ionization (EI) for structural elucidation and confirmation.

Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing robust

analytical methods.

Property Value Source

Molecular Formula C₆H₇N₃O₂ PubChem[1]

Molecular Weight 153.14 g/mol PubChem[1]

CAS Number 18344-51-9 Sigma-Aldrich

Appearance
Light yellow to yellow to

orange powder/crystal
TCI Chemicals[3]

Melting Point 256-260 °C Sigma-Aldrich

IUPAC Name
3-methyl-5-nitropyridin-2-

amine
PubChem[1]

Mass Spectrometric Fragmentation Analysis
The fragmentation pattern of a molecule in a mass spectrometer provides a unique "fingerprint"

that can be used for its identification. The fragmentation of 2-Amino-3-methyl-5-nitropyridine
is influenced by its functional groups: the nitro group, the amino group, and the methyl group

on the pyridine ring.

Electron Ionization (EI) Fragmentation Pathway
Under Electron Ionization (EI) conditions, typically used in GC-MS, the molecule is subjected to

a high-energy electron beam, leading to the formation of a molecular ion (M•+) and subsequent

fragmentation. Nitroaromatic compounds are known to exhibit characteristic losses of NO (30
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u) and NO₂ (46 u). For 2-Amino-3-methyl-5-nitropyridine, the following fragmentation

pathway is proposed:

[M]•+
m/z 153

[M - NO]•+
m/z 123

- NO•

[M - NO₂]+
m/z 107

- NO₂•

[M - CH₃]•+
m/z 138

- CH₃•

Further
Fragments

- CO, -HCN, etc.

Click to download full resolution via product page

Caption: Proposed EI fragmentation of 2-Amino-3-methyl-5-nitropyridine.

The initial ionization event will form the molecular ion at m/z 153. The primary fragmentation

steps are expected to be:

Loss of a nitro radical (•NO₂): This is a common fragmentation pathway for nitroaromatic

compounds, leading to a fragment ion at m/z 107.

Loss of nitric oxide (•NO): Another characteristic fragmentation, resulting in an ion at m/z

123.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would produce a fragment at

m/z 138.

Further fragmentation of these primary ions can lead to the loss of small neutral molecules like

CO and HCN from the pyridine ring.

Electrospray Ionization (ESI) and Collision-Induced
Dissociation (CID)
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In positive ion mode ESI, 2-Amino-3-methyl-5-nitropyridine is expected to be readily

protonated, primarily on the pyridine nitrogen or the amino group, forming the precursor ion

[M+H]⁺ at m/z 154. Tandem mass spectrometry (MS/MS) of this precursor ion via Collision-

Induced Dissociation (CID) will induce fragmentation.

[M+H]+
m/z 154

[M+H - NH₃]+
m/z 137- NH₃

[M+H - NO₂]•+
m/z 108

- NO₂•

[M+H - H₂O]+
m/z 136

- H₂O (rearrangement)

Further
Fragments

- CO, etc.

Click to download full resolution via product page

Caption: Proposed ESI-CID fragmentation of protonated 2-Amino-3-methyl-5-nitropyridine.

The protonated molecule at m/z 154 is expected to undergo the following primary

fragmentation pathways upon CID:

Loss of ammonia (NH₃): A common loss from protonated primary amines, resulting in a

fragment at m/z 137.

Loss of a nitro radical (•NO₂): Similar to EI, leading to an ion at m/z 108.

Loss of water (H₂O): This can occur through a rearrangement process involving the amino

and nitro groups, yielding a fragment at m/z 136.

The relative abundance of these fragment ions will depend on the collision energy applied.

Experimental Protocols
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The following protocols are provided as a starting point and may require further optimization

based on the specific instrumentation and analytical goals.

LC-MS/MS Protocol for Quantification
This protocol is designed for the quantitative analysis of 2-Amino-3-methyl-5-nitropyridine in

various matrices, such as reaction mixtures or biological samples.
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Sample Preparation

LC Separation

MS/MS Detection

Dissolve sample in
Methanol/Water (50:50)

Vortex and Centrifuge

Dilute supernatant

C18 Reverse-Phase Column

Gradient Elution:
Water (0.1% Formic Acid) &

Acetonitrile (0.1% Formic Acid)

Positive ESI Mode

MRM Transitions:
Precursor > Product Ions

Click to download full resolution via product page

Caption: LC-MS/MS workflow for 2-Amino-3-methyl-5-nitropyridine analysis.
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4.1.1. Sample Preparation

Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of methanol and water to

a stock concentration of 1 mg/mL.

Vortex the solution thoroughly to ensure complete dissolution.

Centrifuge the stock solution to pellet any insoluble material.

Prepare a working solution by diluting the supernatant with the initial mobile phase to a final

concentration within the desired calibration range (e.g., 1-1000 ng/mL).

4.1.2. Liquid Chromatography Parameters

Parameter Setting

Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

Mobile Phase A Water with 0.1% Formic Acid

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Gradient 5% B to 95% B over 5 minutes

Flow Rate 0.4 mL/min

Column Temperature 40 °C

Injection Volume 5 µL

4.1.3. Mass Spectrometry Parameters
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Parameter Setting

Ionization Mode Electrospray Ionization (ESI), Positive

Capillary Voltage 3.5 kV

Source Temperature 150 °C

Desolvation Temperature 400 °C

Gas Flow Instrument dependent

Detection Mode Multiple Reaction Monitoring (MRM)

4.1.4. MRM Transitions

Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

Purpose

154.1 137.1 15 Quantification

154.1 108.1 20 Confirmation

Note: Collision energies should be optimized for the specific instrument used.

GC-MS Protocol for Structural Confirmation
This protocol is suitable for the identification and structural confirmation of 2-Amino-3-methyl-
5-nitropyridine, leveraging the detailed fragmentation patterns generated by Electron

Ionization.
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Sample Preparation

GC Separation

MS Detection

Dissolve sample in
suitable solvent (e.g., Methanol)

Filter if necessary

Capillary Column (e.g., DB-5ms)

Temperature Programmed Elution

Electron Ionization (EI) at 70 eV

Full Scan Mode (m/z 50-200)

Click to download full resolution via product page

Caption: GC-MS workflow for 2-Amino-3-methyl-5-nitropyridine analysis.

4.2.1. Sample Preparation

Dissolve the sample in a volatile solvent such as methanol or ethyl acetate to a

concentration of approximately 100 µg/mL.

If the sample contains non-volatile impurities, filter the solution prior to injection.
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4.2.2. Gas Chromatography Parameters

Parameter Setting

Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness (or equivalent)

Carrier Gas Helium, constant flow of 1 mL/min

Inlet Temperature 250 °C

Injection Mode Split (e.g., 20:1)

Injection Volume 1 µL

Oven Program
Start at 100 °C, hold for 1 min, ramp to 280 °C

at 20 °C/min, hold for 5 min

4.2.3. Mass Spectrometry Parameters

Parameter Setting

Ionization Mode Electron Ionization (EI)

Electron Energy 70 eV

Source Temperature 230 °C

Quadrupole Temperature 150 °C

Scan Range m/z 50-200

Data Analysis and Interpretation
For quantitative LC-MS/MS analysis, a calibration curve should be constructed by plotting the

peak area ratio of the analyte to an internal standard (if used) against the concentration. The

concentration of unknown samples can then be determined from this curve.

For GC-MS analysis, the obtained mass spectrum should be compared with a reference

spectrum from a library (if available) or interpreted based on the proposed fragmentation

pathways to confirm the identity of the compound. The PubChem database indicates the
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availability of a GC-MS spectrum for this compound, which can serve as a valuable reference.

[1]

Conclusion
This application note provides comprehensive protocols for the mass spectrometric analysis of

2-Amino-3-methyl-5-nitropyridine using both LC-MS/MS and GC-MS. The detailed

fragmentation analysis and optimized experimental conditions offer a solid foundation for

researchers and drug development professionals to achieve reliable and accurate results.

These methods are crucial for ensuring the quality and integrity of this important chemical

intermediate in its various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b021948?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

